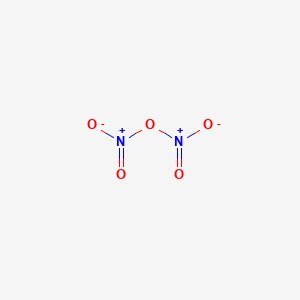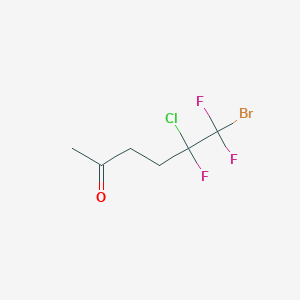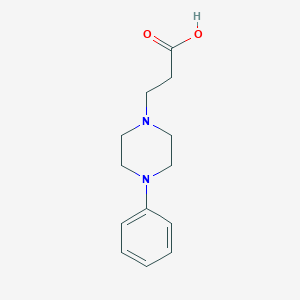
3-(4-Phenyl-piperazin-1-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Phenyl-piperazin-1-yl)-propionic acid" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known to interact with various receptors in the central nervous system, and modifications on the piperazine ring can lead to compounds with significant pharmacological properties .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involved multiple steps, including the use of nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation, reaction with piperazine, and subsequent deacetylation to yield the target product .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the structure of a piperazine-containing compound was confirmed by these methods, indicating the presence of a phenyl group attached to the piperazine ring . Quantum chemical calculations, including density functional theory (DFT), can also be used to predict the energy, geometrical structure, and vibrational wavenumbers of such compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including interactions with other molecules through hydrogen bonding. For instance, phenylphosphonic acid derivatives containing piperazine have been shown to form salts with protonated piperazine, which are linked by hydrogen bonds into different structural motifs . These interactions are crucial for the biological activity and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperazine ring. The presence of phosphonic acid groups, for example, can confer corrosion inhibitory properties on iron surfaces in saline media, as demonstrated by electrochemical and gravimetric measurements . The pharmacological activity of these compounds, including their affinity for serotonin receptors, is also a key aspect of their chemical properties .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The synthesis of similar piperazine derivatives has been a focus in recent research. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection and reaction with piperazine, yielding a product with a 56.9% yield and confirmed structure via IR, 1HNMR, and MS (Wang Xiao-shan, 2011).
- Another study synthesized 3,3′-(piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate, demonstrating the formation of zwitterions and complex hydrogen bonding patterns in the crystal structure (Shouwen Jin et al., 2012).
Stability Analysis under Stressful Conditions
- Research on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a derivative of quinazoline-4(3H)-one, under stress conditions revealed stability to UV radiation, high temperature, and oxidants, but instability to hydrolysis in alkaline environments (T. Gendugov et al., 2021).
Biological Applications and Activity Studies
- A study on 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione, involving piperazine derivatives, assessed their antibacterial activities (M. Pitucha et al., 2005).
- The synthesis of 6,8-Diazabicyclo[3.2.2]nonanes, as conformationally restricted piperazines, starting from glutamate, highlights the importance of these compounds in medicinal chemistry (Manuela Weigl & B. Wünsch, 2000).
- Research into the reactivity properties and adsorption behavior of a triazole derivative involving a piperazine moiety explored its stability and potential pharmaceutical applications (H. Al-Ghulikah et al., 2021).
Pharmaceutical Development
- The development of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives for analgesic purposes demonstrates the therapeutic potential of piperazine derivatives (Eunhee Chae et al., 2012).
- Synthesis of heterocyclic compounds involving piperazine and their evaluation against bone cancer cell lines indicates potential applications in cancer therapy (G. Lv et al., 2019).
Propriétés
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXGOBSASOVDKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293073 |
Source


|
| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenyl-piperazin-1-yl)-propionic acid | |
CAS RN |
124078-87-1 |
Source


|
| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

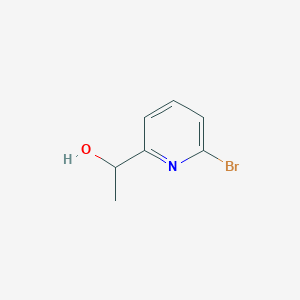
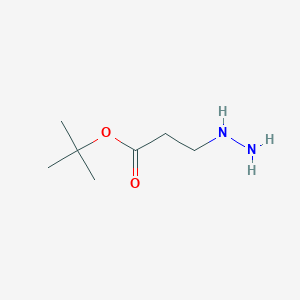
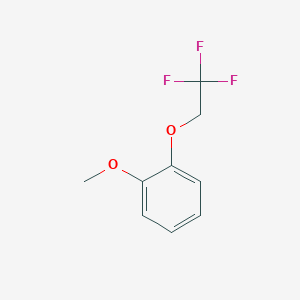

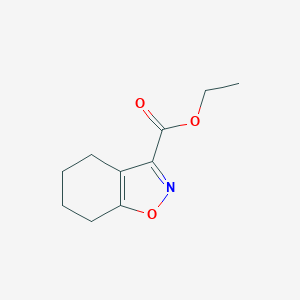
![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)
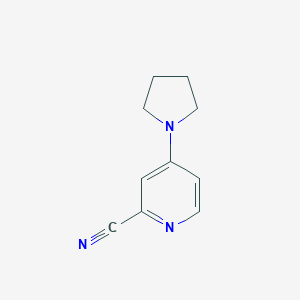


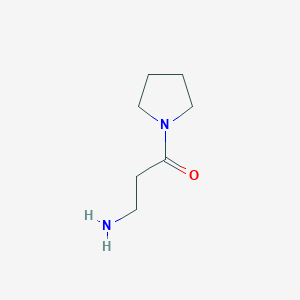
![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)
